

Comparative Toxicological Evaluation of Hexyl Crotonate and Related Esters

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Compound of Interest

Compound Name: Hexyl crotonate

Cat. No.: B161946

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This guide provides a comparative toxicological overview of **hexyl crotonate** and structurally related esters. Due to the limited availability of direct experimental data for **hexyl crotonate**, this evaluation relies on established toxicological principles for α,β -unsaturated carbonyl compounds and read-across data from similar esters. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key toxicological assays are provided.

Executive Summary

Hexyl crotonate, an α,β -unsaturated ester, is anticipated to exhibit toxicological properties characteristic of this chemical class, primarily related to its electrophilic nature. The reactivity of the α,β -unsaturated carbonyl moiety suggests a potential for Michael addition reactions with biological nucleophiles, such as proteins and DNA. This reactivity is the underlying mechanism for potential skin sensitization and genotoxicity. Acute toxicity is expected to be low. This guide synthesizes available data on **hexyl crotonate** and compares it with related esters to provide a comprehensive toxicological profile.

Data Presentation

Table 1: Acute Toxicity Data

Compound	Test	Species	Route	Value	Reference
Hexyl Crotonate	LD50	Rat	Oral	> 5000 mg/kg	The Good Scents Company
LD50	Rabbit	Dermal	> 5000 mg/kg	The Good Scents Company	
Hexyl Acetate	LD50	Rat	Oral	> 5000 mg/kg	RIFM
LD50	Rabbit	Dermal	> 5000 mg/kg	RIFM	
Ethyl Crotonate	LD50	Rat	Oral	3000 mg/kg	ChemicalBook
2-Ethylhexyl Acrylate	LD50	Rat	Oral	4435 mg/kg	ECHA
LD50	Rabbit	Dermal	7520 mg/kg	ECHA	

Table 2: Genotoxicity Data (Read-Across)

Compound	Ames Test (OECD 471)	In Vitro Micronucleus (OECD 487)	Conclusion	Reference
Hexyl Tiglate	Negative	Negative	Not expected to be genotoxic	RIFM
Hexyl Propionate	Not Available	Negative	Not expected to be clastogenic	RIFM
Geranyl Crotonate	Negative (in BlueScreen Assay)	Not Available	Not expected to be genotoxic	RIFM

Note: Direct genotoxicity data for **hexyl crotonate** is not publicly available. Data from structurally similar esters (read-across) suggests a low potential for genotoxicity.

Table 3: Skin Sensitization Data (Read-Across)

Compound	Assay	Result	Potency	Reference
Hexyl Crotonate	-	Considered a skin and eye irritant.	Not Classified	The Good Scents Company
Citronellyl Crotonate	LLNA (OECD 429)	NESIL = 4700 $\mu\text{g}/\text{cm}^2$	Weak Sensitizer	RIFM
Hexyl Acetate	Human Maximization Test	Negative at 4%	Non-sensitizer	RIFM
α -Hexylcinnamaldehyde	LLNA (OECD 429)	Positive	Weak Sensitizer	Multiple Sources

NESIL: No Expected Sensitization Induction Level. A higher NESIL value indicates lower sensitizing potency.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with these bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to produce the essential amino acid and form visible colonies on a minimal agar medium. The number of revertant colonies is compared to a negative control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test evaluates the potential of a substance to induce chromosomal damage. Cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO, V79, TK6 cell lines) are exposed to the test substance with and without a metabolic activation system (S9). After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained. Micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, are scored. An increase in the frequency of micronucleated cells in treated cultures compared to control cultures indicates that the substance may be a clastogen (causing chromosome breakage) or an aneugen (causing whole chromosome loss).

Murine Local Lymph Node Assay (LLNA - OECD 429)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical. The test substance is applied to the dorsum of the ears of mice for three consecutive days. A vehicle control and a positive control are run in parallel. During the induction phase of skin sensitization, lymphocytes in the draining auricular lymph nodes proliferate. On day 6, the mice are injected with a radiolabeled precursor of DNA synthesis (e.g., ^3H -methyl thymidine or ^{14}C -thymidine) or a non-radioactive alternative like BrdU. The draining lymph nodes are then excised, and the incorporation of the label is measured as a marker of cell proliferation. A substance is identified as a skin sensitizer if it induces a dose-dependent increase in lymphocyte proliferation of at least three-fold compared to the vehicle control (Stimulation Index ≥ 3). The concentration of the test substance required to produce a Stimulation Index of 3 (EC3) is calculated to determine the sensitizing potency.

Mandatory Visualization

A generalized workflow for the toxicological evaluation of esters.

A simplified signaling pathway for skin sensitization by electrophilic compounds.

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